Cas no 79568-30-2 (Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)-)

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)- structure
79568-30-2 structure
Product Name:Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)-
CAS-nummer:79568-30-2
MF:C12H15NO
MW:189.253603219986
MDL:MFCD01945353
CID:532630
PubChem ID:3694980
Update Time:2025-09-18

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)-
    • 4,4-Dimethyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole
    • 4,5-DIHYDRO-4,4-DIMETHYL-2-P-TOLYLOXAZOLE
    • 2-(4-methylphenyl)-4,4-dimethyl-2-oxazoline
    • 4,4-dimethyl-2-(4-tolyl)-1,3-oxazoline
    • 4,4-dimethyl-2-(p-tolyl)-2-oxazoline
    • 4,4'-dimethyl-2-p-tolyl-2-oxazoline
    • 4,4-Dimethyl-2-p-tolyl-2-oxazoline
    • AC1MW7B5
    • ALBB-013397
    • CTK2G4034
    • SureCN3942245
    • LBKROYGEIXIACO-UHFFFAOYSA-N
    • A914295
    • 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
    • 4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole
    • DTXSID30395158
    • 79568-30-2
    • SCHEMBL3942245
    • AKOS005174080
    • MDL: MFCD01945353
    • Inchi: 1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3
    • InChI-sleutel: LBKROYGEIXIACO-UHFFFAOYSA-N
    • LACHT: O1C(C2C=CC(C)=CC=2)=NC(C)(C)C1

Berekende eigenschappen

  • Exacte massa: 189.115364102g/mol
  • Monoisotopische massa: 189.115364102g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 237
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 21.6Ų

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)- Beveiligingsinformatie

  • Gevaarklasse:IRRITANT

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methylphenyl)- Prijsmeer >>

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